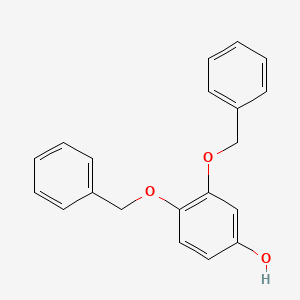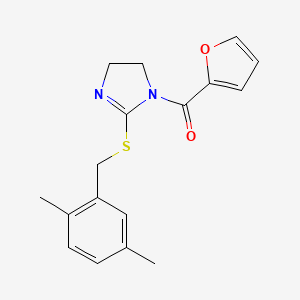
1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclopropylbenzimidazolyl)-3-(4-methylphenoxy)propan-2-ol, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CPB is a beta-adrenergic receptor antagonist that has been found to have promising effects in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cyclodextrins and Drug Delivery
Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with various molecules, enhancing solubility, modifying drug release profiles, and improving antimicrobial activity. They have been applied in drug-delivery systems for antibiotics and antibacterial agents, offering potential for improving the efficacy and stability of therapeutic compounds (Dariusz Boczar & K. Michalska, 2022).
Chitin and Chitosan Derivatives in Water Detoxification
Chitin and chitosan derivatives have shown significant adsorption potential for removing various aquatic pollutants due to their amino and hydroxyl functional groups. These compounds are used in treating water and wastewater, highlighting their application in environmental science and pollution mitigation (A. Bhatnagar & M. Sillanpää, 2009).
Pharmacological Properties of Natural Compounds
Natural compounds like thymol and chlorogenic acid (CGA) have been extensively studied for their pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These studies contribute to drug development and the exploration of new therapeutic agents (M. F. Nagoor Meeran et al., 2017; M. Naveed et al., 2018).
Propiedades
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-6-10-17(11-7-14)24-13-16(23)12-22-19-5-3-2-4-18(19)21-20(22)15-8-9-15/h2-7,10-11,15-16,23H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROOUNIGCWUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)
![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)

![2'-(1,3-Benzodioxol-5-yl)-7'-ethoxy-1-isopropyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2699585.png)
![(2Z)-2-[(4-fluorophenyl)imino]-7-hydroxy-N-pyridin-2-yl-2H-chromene-3-carboxamide](/img/structure/B2699587.png)

![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2699593.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2699594.png)
![Ethyl 2-(4,7-dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2699595.png)

![7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2699597.png)
![5-Chloro-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2699598.png)
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B2699600.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699602.png)